molecular formula C25H33N5O B15120858 4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B15120858
M. Wt: 419.6 g/mol
InChI Key: HAYIXEARSXRWBF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsReaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory. The compound may also interact with other neurotransmitter receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with piperidine or piperazine substitutions. For example:

The uniqueness of 4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H33N5O

Molecular Weight

419.6 g/mol

IUPAC Name

4,5-dimethyl-6-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C25H33N5O/c1-21-22(2)26-20-27-25(21)30-13-10-24(11-14-30)31-19-7-6-12-28-15-17-29(18-16-28)23-8-4-3-5-9-23/h3-5,8-9,20,24H,10-19H2,1-2H3

InChI Key

HAYIXEARSXRWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=C4)C

Origin of Product

United States

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